molecular formula C10H12ClN3O B1380063 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride CAS No. 1461713-84-7

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride

Cat. No. B1380063
CAS RN: 1461713-84-7
M. Wt: 225.67 g/mol
InChI Key: LYAYLCFATQZTHF-UHFFFAOYSA-N
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Description

“[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These types of compounds have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Scientific Research Applications

Anti-Trypanosomal Activity

The 1,2,4-oxadiazole moiety has been studied for its potential mode of action against Trypanosoma cruzi cysteine protease cruzain. This suggests that compounds with this moiety, such as “[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride”, could be explored for their anti-trypanosomal activity through molecular docking and subsequent evaluation of cytotoxicity .

Anti-Cancer Properties

Derivatives of 1,3,4-oxadiazole have shown promising cytotoxicity against various cancer cell lines. Although the specific compound is a 1,2,4-oxadiazole derivative, it may also possess anti-cancer properties that could be investigated further .

σ Receptor Binding

1,2,4-Oxadiazole derivatives have been evaluated for their binding affinity to σ receptors. These receptors are involved in several biological processes and diseases. The compound could potentially be evaluated for its affinity and selectivity to σ receptors .

Drug Stability

The 1,2,4-oxadiazole heterocycle is known for its hydrolytic and metabolic stability compared to amides. This property makes it an important pharmacophore for creating novel drug molecules with improved stability profiles .

Synthesis and Docking Studies

Compounds with the 1,2,4-oxadiazole moiety have been synthesized and structurally confirmed through various analytical methods. They have also been subject to docking studies to predict their interaction with biological targets. This suggests potential applications in drug design and development for “[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride” .

Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BioInterface Research - 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole… BMC Chemistry - Synthesis, biological evaluation and docking studies of 1,2,4…

properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAYLCFATQZTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461713-84-7
Record name [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride
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